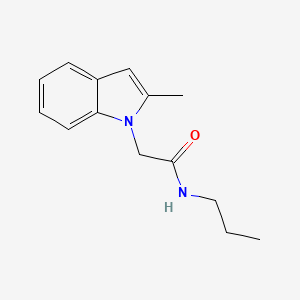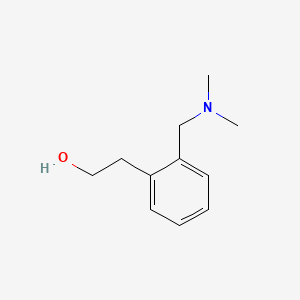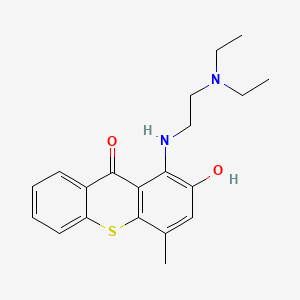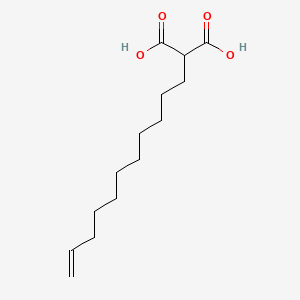
butan-1-amine;4-dodecylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butan-1-amine;4-dodecylbenzenesulfonic acid is a compound that combines the properties of butan-1-amine, a primary amine, and 4-dodecylbenzenesulfonic acid, a sulfonic acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-dodecylbenzenesulfonic acid typically involves the sulfonation of dodecylbenzene with sulfuric acid or oleum under controlled temperatures . This process yields a complex mixture of linear alkyl benzene sulfonates. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
For butan-1-amine, it can be synthesized through the reduction of butan-1-nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of 4-dodecylbenzenesulfonic acid involves large-scale sulfonation processes, often using continuous reactors to ensure consistent quality and high yield. The process parameters are optimized to minimize by-product formation and enhance efficiency .
化学反应分析
Types of Reactions
Oxidation: Butan-1-amine can undergo oxidation to form butanal or butanoic acid, depending on the conditions and reagents used.
Reduction: 4-dodecylbenzenesulfonic acid can be reduced to its corresponding sulfonate salt.
Substitution: Both components can undergo substitution reactions. For example, butan-1-amine can react with acyl chlorides to form amides, while 4-dodecylbenzenesulfonic acid can react with bases to form sulfonate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Acyl chlorides and bases such as sodium hydroxide are frequently used in substitution reactions.
Major Products
Oxidation of Butan-1-amine: Butanal, Butanoic acid
Reduction of 4-Dodecylbenzenesulfonic Acid: Dodecylbenzenesulfonate
Substitution Reactions: Amides, Sulfonate salts
科学研究应用
Butan-1-amine;4-dodecylbenzenesulfonic acid has diverse applications in scientific research:
作用机制
The mechanism of action of butan-1-amine;4-dodecylbenzenesulfonic acid involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and hydrophobic effects. The sulfonic acid group can interact with positively charged sites on proteins and enzymes, while the amine group can form hydrogen bonds with various functional groups .
相似化合物的比较
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the amine group.
Decylbenzenesulfonic acid: Similar surfactant properties but with a shorter alkyl chain.
Tridecylbenzenesulfonic acid: Similar surfactant properties but with a longer alkyl chain.
Uniqueness
Butan-1-amine;4-dodecylbenzenesulfonic acid is unique due to the presence of both an amine and a sulfonic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
属性
CAS 编号 |
14356-36-6 |
|---|---|
分子式 |
C18H30O3S.C4H11N C22H41NO3S |
分子量 |
399.6 g/mol |
IUPAC 名称 |
butan-1-amine;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-2-3-4-5/h13-16H,2-12H2,1H3,(H,19,20,21);2-5H2,1H3 |
InChI 键 |
PNYUCOCEZXSIBE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)










![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)


